Cas no 10045-86-0 (Ferric phosphate)

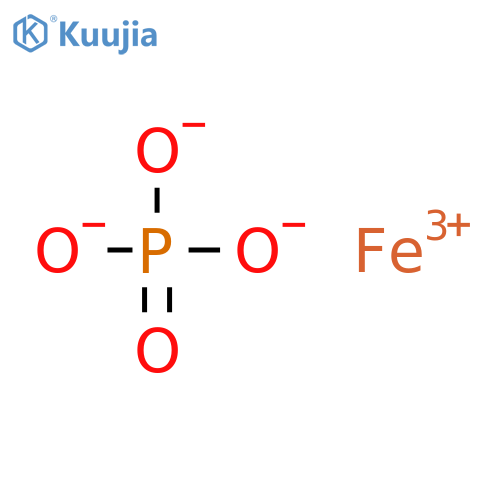

Ferric phosphate structure

商品名:Ferric phosphate

CAS番号:10045-86-0

MF:FeO4P

メガワット:150.8164

MDL:MFCD00016096

CID:48343

Ferric phosphate 化学的及び物理的性質

名前と識別子

-

- iron(iii) phosphate tetrahydrate

- iron(iii)

- ironphosphate[fepo4]

- Phosphoricacid,iron(3+)salt(1:1)

- phosphoricacid,iron(3++)salt(1:1)

- FERRIC ORTHOPHOSPHATE HYDRATE

- IRON PHOSPHATE HYDRATE

- iron orthophosphate

- Iron(Ⅲ) phosphate

- Ferric phosphate

- Iron(III) orthophosphate

- iron(III) phosphate

- Ferric orthophosphate

- Iron phosphate

- Iron phosphate (FePO4)

- Phosphoric acid, iron(3+) salt (1:1)

- iron(3+) phosphate

- Iron(3+) phosphate, (1:1)

- EPA Pesticide Chemical Code 034903

- N6BAA189V1

- Phosphoric acid, iron salt

- Ferrum phosphoricum

- Phosphoric acid, iron salt (1:?)

- Iron(III)phosphate

- FePO4

- Fe.PO4

- IRON (III) PHOSPHATE

- 1,5-Diisocyanatonaphthalene

-

- MDL: MFCD00016096

- インチ: 1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3

- InChIKey: WBJZTOZJJYAKHQ-UHFFFAOYSA-K

- ほほえんだ: [Fe+3].P(=O)([O-])([O-])[O-]

計算された属性

- せいみつぶんしりょう: 150.88800

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 36.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 86.2

じっけんとくせい

- 色と性状: 灰白色または薄赤色の単斜晶または非晶質粉末

- 密度みつど: 2.870

- PSA: 96.06000

- LogP: 0.38350

- ようかいせい: 塩酸、硫酸に溶け、冷水と硝酸に溶けない。

Ferric phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | F444-10KG |

Ferric Phosphate |

10045-86-0 | soluble | 10kg |

$1415.77 | 2023-09-19 | |

| TRC | F307535-500mg |

Ferric Phosphate |

10045-86-0 | 500mg |

$ 63.00 | 2023-09-07 | ||

| TRC | F307535-250mg |

Ferric Phosphate |

10045-86-0 | 250mg |

$ 53.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188971-2.5kg |

Ferric phosphate |

10045-86-0 | 99% | 2.5kg |

¥824.90 | 2023-09-02 | |

| Cooke Chemical | A4546812-100G |

Ferric phosphate |

10045-86-0 | 99% | 100g |

RMB 65.60 | 2025-02-21 | |

| Cooke Chemical | A4546812-2.5kg |

Ferric phosphate |

10045-86-0 | 99% | 2.5kg |

RMB 797.60 | 2025-02-21 | |

| TRC | F307535-1000mg |

Ferric Phosphate |

10045-86-0 | 1g |

$87.00 | 2023-05-18 | ||

| City Chemical | F444-1KG |

Ferric Phosphate |

10045-86-0 | soluble | 1kg |

$227.84 | 2023-09-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188971-25g |

Ferric phosphate |

10045-86-0 | 99% | 25g |

¥43.90 | 2023-09-02 | |

| Cooke Chemical | A4546812-500G |

Ferric phosphate |

10045-86-0 | 99% | 500g |

RMB 237.60 | 2025-02-21 |

Ferric phosphate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:10045-86-0)无水磷酸铁

注文番号:LE26592311

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:56

価格 ($):discuss personally

Ferric phosphate 関連文献

-

Peng Liu,Chaolin Li,Xingang Liang,Gang Lu,Jianhui Xu,Xiaoqing Dong,Wenfang Zhang,Fei Ji Green Chem. 2014 16 1217

-

Raymond B. Willis,Philip R. Allen Analyst 1999 124 425

-

3. Hydrothermal synthesis of iron(III) phosphates in the presence of ureaCamino Trobajo,Aránzazu Espina,Enrique Jaimez,Sergei A. Khainakov,José R. García J. Chem. Soc. Dalton Trans. 2000 787

-

Sabine Freitag,Eva M. Krupp,Andrea Raab,J?rg Feldmann Environ. Sci.: Processes Impacts 2013 15 463

-

Zoe A. D. Lethbridge,Guy J. Clarkson,Scott S. Turner,Richard I. Walton Dalton Trans. 2009 9176

10045-86-0 (Ferric phosphate) 関連製品

- 13455-36-2(Cobaltous phosphate)

- 7758-87-4(Calcium phosphate)

- 7778-53-2(Potassium Phosphate Tribasic)

- 7784-30-7(aluminum phosphate)

- 10101-89-0(Trisodium phosphate dodecahydrate)

- 10043-83-1(Dimagnesium phosphate)

- 7779-90-0(Zinc phosphate)

- 13308-51-5(Boron phosphate)

- 2466-09-3(Pyrophosphoric acid)

- 13939-25-8(Aluminium dihydrogen triphosphate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:10045-86-0)iron(iii)phosphatetetrahydrate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:10045-86-0)Iron(III) phosphate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ